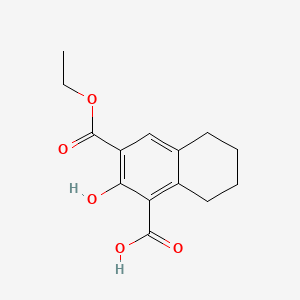

3-(Ethoxycarbonyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

説明

3-(Ethoxycarbonyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS 948006-26-6) is a polyfunctionalized tetrahydronaphthalene derivative with a molecular formula of C₁₄H₁₆O₅ and a molecular weight of 264.27 g/mol . Its structure features a hydroxyl (-OH) group at position 2 and an ethoxycarbonyl (-COOEt) group at position 3 on a partially saturated naphthalene backbone. These substituents confer distinct physicochemical properties, such as increased acidity (due to the carboxylic acid and hydroxyl groups) and enhanced lipophilicity (from the ethoxycarbonyl moiety).

特性

IUPAC Name |

3-ethoxycarbonyl-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-19-14(18)10-7-8-5-3-4-6-9(8)11(12(10)15)13(16)17/h7,15H,2-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDPXKMLMJUBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C2CCCCC2=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Ethoxycarbonyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (commonly referred to as tetrahydro-1-naphthoic acid derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₄H₁₆O₅

- Molecular Weight : 264.28 g/mol

- CAS Number : 948006-26-6

- Melting Point : 172–173 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been shown to interact with specific proteins involved in cell survival pathways, leading to increased apoptosis rates in various cancer cell lines.

- Case Study Data :

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : It appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Case Study Data :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for enhancing its biological efficacy. The presence of the ethoxycarbonyl and hydroxyl groups appears to be essential for its activity:

- Ethoxycarbonyl Group : This moiety may enhance lipophilicity, facilitating better membrane penetration.

- Hydroxyl Group : The hydroxyl group is hypothesized to be involved in hydrogen bonding with target proteins, enhancing binding affinity.

Future Directions

Research is ongoing to explore modifications of the compound to improve its potency and selectivity. Potential strategies include:

- Synthesis of Analogues : Creating derivatives with varied substituents on the naphthalene ring to assess changes in biological activity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a biological context.

類似化合物との比較

5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid (CAS 4242-18-6)

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol

- Key Differences :

- Lacks the hydroxyl and ethoxycarbonyl substituents present in the target compound.

- Simpler structure with a carboxylic acid group directly attached to the tetrahydronaphthalene ring.

- Physicochemical Properties :

- Applications : Serves as a precursor for synthesizing more complex derivatives, such as carboxamides and nitriles .

4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- Key Differences: Contains a hydroxyl group at position 4 but lacks the ethoxycarbonyl group.

- Synthesis: Not explicitly described but may involve hydroxylation of the parent tetrahydronaphthalene-carboxylic acid .

3-Bromo-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid (CAS 1803753-67-4)

- Molecular Formula : C₁₁H₁₁BrO₂

- Molecular Weight : ~271.12 g/mol (estimated)

- Key Differences :

- Applications : Likely used as an intermediate in synthesizing halogenated pharmaceuticals or agrochemicals.

Ethoxycarbonyl-Containing Porphyrins (e.g., Mono(ethoxycarbonyl)porphyrin 5a)

- Structure : Macrocyclic porphyrins with ethoxycarbonyl substituents.

- Key Differences :

- The ethoxycarbonyl group is integrated into a porphyrin macrocycle, contrasting with the tetrahydronaphthalene backbone of the target compound.

- These porphyrins exhibit unique photophysical properties, such as absorption in visible light spectra, making them suitable for materials science applications .

- Synthesis: Cyclotetramerization of pyrrole derivatives under acidic conditions, achieving yields up to 27% for mono-substituted variants .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Applications |

|---|---|---|---|---|---|

| 3-(Ethoxycarbonyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | C₁₄H₁₆O₅ | 264.27 | -OH, -COOEt | Not reported | Pharmaceuticals, materials science |

| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₂O₂ | 176.21 | -COOH | 148–152 | Synthetic precursor |

| 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₂O₃ | 192.21 | -OH, -COOH | Not reported | Drug delivery systems |

| 3-Bromo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₁BrO₂ | ~271.12 | -Br, -COOH | Not reported | Cross-coupling reactions |

| Mono(ethoxycarbonyl)porphyrin 5a | C₄₄H₃₈N₄O₂ | 674.81 | Ethoxycarbonyl on porphyrin macrocycle | Not reported | Photodynamic therapy, catalysis |

Key Research Findings

Bromine in 3-Bromo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid enhances electrophilic aromatic substitution reactivity, enabling diverse derivatization .

Cyclotetramerization methods for ethoxycarbonyl porphyrins highlight the versatility of ester-functionalized compounds in macrocycle synthesis .

Biological and Industrial Relevance: Hydroxyl and carboxylic acid groups in the target compound may enhance binding to biological targets, such as enzymes or receptors, compared to non-polar derivatives . Ethoxycarbonyl porphyrins demonstrate utility in light-driven applications, underscoring the functional group’s role in tuning electronic properties .

準備方法

Wittig-Horner Reaction

The Wittig-Horner reaction is a versatile method for forming carbon-carbon bonds, which could be useful in synthesizing complex molecules like 3-(Ethoxycarbonyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid . This reaction involves the reaction of a carbonyl compound with a phosphorus compound in the presence of a base.

- Reaction Conditions : Typically carried out at temperatures between 20°C and 50°C, under atmospheric pressure or in a closed vessel under super-atmospheric pressure.

- Solvents : Common solvents include diethyl ether, tetrahydrofuran, and dimethylformamide.

- Deprotonating Agents : Sodium hydride, potassium hydride, and alkyl-lithium compounds are commonly used.

Hydrolysis and Esterification

For compounds containing ester groups, hydrolysis can be used to convert them into carboxylic acids, and esterification can convert acids back into esters. These reactions are crucial for modifying functional groups in the target molecule.

- Hydrolysis Conditions : Typically performed at room temperature or up to 120°C, using solvents like water, ethanol, or methanol, and bases such as sodium hydroxide.

- Esterification Conditions : Often carried out in the presence of an alcohol and an acid catalyst.

Q & A

Q. What are the recommended synthetic routes for 3-(Ethoxycarbonyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and what are the critical steps?

The synthesis typically involves cyclization and functionalization of tetrahydronaphthalene derivatives. Key steps include:

- Cyclization : Use of acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) to promote ring closure, as demonstrated in analogous tetrahydronaphthalene carboxylate syntheses .

- Ethoxycarbonyl Introduction : Esterification via reaction with ethyl chloroformate under anhydrous conditions.

- Hydroxylation : Selective oxidation at the 2-position using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or enzymatic methods to preserve stereochemistry.

Methodological Tip : Optimize catalyst loading and reaction temperature to minimize side reactions (e.g., over-oxidation or decarboxylation) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- NMR :

- ¹H NMR : The ethoxycarbonyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and hydroxyl proton (δ 5–6 ppm, broad) are diagnostic. The tetrahydronaphthalene protons appear as multiplet signals (δ 1.5–2.8 ppm) .

- ¹³C NMR : Carboxylic acid (δ ~170 ppm), ester carbonyl (δ ~165 ppm), and aromatic carbons (δ 120–140 ppm) confirm the structure.

- IR : Strong absorption bands for -OH (~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and carboxylic acid C=O (~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₄H₁₆O₅: 264.227).

Q. How does the compound behave under acidic or basic conditions, and how can reaction conditions be optimized?

- Acidic Conditions : The ethoxycarbonyl group may hydrolyze to a carboxylic acid. Stability tests (e.g., pH 1–3 at 25°C for 24h) are recommended to assess degradation kinetics .

- Basic Conditions : The hydroxyl group can deprotonate, leading to nucleophilic attack on the ester moiety. Use buffered solutions (pH 7–9) to minimize hydrolysis .

Optimization Strategy : Employ protecting groups (e.g., tert-butyldimethylsilyl for -OH) during reactions requiring harsh conditions .

Advanced Research Questions

Q. How can researchers address yield inconsistencies during synthesis, and what analytical tools resolve structural ambiguities?

- Yield Variability :

- Trace moisture during cyclization can deactivate BF₃·Et₂O. Use molecular sieves or anhydrous solvents .

- Side reactions (e.g., decarboxylation) may occur at elevated temperatures. Monitor reaction progress via TLC or in-situ IR.

- Structural Validation :

- X-ray crystallography provides unambiguous confirmation of the hydroxyl and ethoxycarbonyl positions .

- 2D NMR (e.g., COSY, HMBC) maps coupling between hydroxyl protons and adjacent carbons .

Q. How can structure-activity relationships (SAR) be investigated for this compound in drug discovery contexts?

- Functional Group Modification : Synthesize analogs by replacing the ethoxycarbonyl with methyl ester or amide groups to assess pharmacokinetic effects .

- Biological Assays : Test inhibitory activity against target enzymes (e.g., cyclooxygenase or lipoxygenase) using fluorescence-based assays. Compare IC₅₀ values across analogs .

- Computational Modeling : Density functional theory (DFT) calculations predict electron density distribution at the hydroxyl and carboxyl groups, correlating with bioactivity .

Q. What computational parameters are critical for predicting the reactivity of this compound in catalytic systems?

- Reactivity Descriptors :

- Frontier molecular orbitals (HOMO/LUMO energies) identify nucleophilic/electrophilic sites .

- Fukui indices quantify susceptibility to electrophilic attack at the hydroxylated position.

- Solvent Effects : Conduct molecular dynamics (MD) simulations to evaluate solvation effects on transition states .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s stability in polar solvents be resolved?

- Hypothesis Testing :

- Contradictions may arise from impurities (e.g., residual BF₃) affecting stability. Purify via recrystallization (ethanol/water) and repeat stability assays .

- Solvent polarity indices (e.g., ET30) may explain discrepancies. Test in solvents with controlled polarity (e.g., DMSO vs. acetonitrile) .

Recommendation : Use orthogonal methods (HPLC-MS and NMR) to quantify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。